molecular formula C18H18N2O3 B3963295 1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide

1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide

Cat. No. B3963295
M. Wt: 310.3 g/mol
InChI Key: RKHVUTXNFFOMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide, also known as MOPPP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MOPPP is a proline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide is not fully understood, but it is believed to be mediated through the activation of the opioid receptors in the brain. This compound has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has high purity and stability. Additionally, this compound has a well-defined mechanism of action, making it a useful tool for studying the opioid system. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its effects.

Future Directions

There are several future directions for the study of 1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide. One potential area of research is the development of new pain medications based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and toxicity of this compound and its potential for use in humans.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-2-phenylprolinamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-14(8-10-15)20-16(21)11-12-18(20,17(19)22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVUTXNFFOMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CCC2(C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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